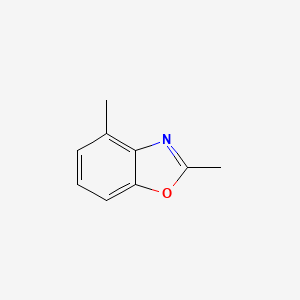

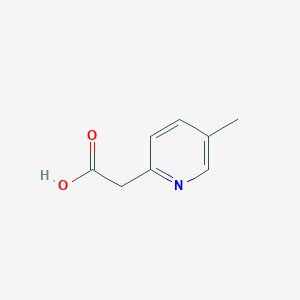

2,4-Dimethylbenzoxazole

概要

説明

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined by IR (ATR, cm −1), 1 H/ 13 C-NMR (DMSO-d 6, 400 MHz, ppm) and mass spectral studies . The standard molar enthalpies of formation in the gaseous state, at T = 298.15 K, for both compounds, being the results discussed in terms of structural and energetic contributions .Chemical Reactions Analysis

A mixture of 2-(chloromethyl)-1H-benzimidazole (1) (1.66 g) and benzoxazole-2-thiol (II) (1.51 g) in dry THF (30 ml) was stirred in the presence of triethylamine (2 ml) for 6 h at room temperature .Physical And Chemical Properties Analysis

2,4-Dimethylbenzoxazole is a colorless to yellow liquid . It has a molecular weight of 147.18 . It is stored at a temperature of +4C .科学的研究の応用

Thermochemistry

- Scientific Field: Thermochemistry

- Summary of the Application: 2,5-Dimethylbenzoxazole has been studied for its thermochemical properties. This compound and its derivatives are key structural units present in a wide range of natural products, making them appealing targets in drug synthesis due to their recognized biological and therapeutic activities . They also present good optical properties, making them useful as sensing materials, such as fluorescent and/or colorimetric optical sensors for metals, anionic species, and pharmaceutical analysis .

- Methods of Application or Experimental Procedures: The standard molar enthalpies of formation in the gaseous state, at T = 298.15 K, for both compounds were derived from their standard molar energies of combustion and from their standard molar enthalpies of vaporization, obtained from static-bomb combustion calorimetry and high-temperature Calvet calorimetry, respectively .

- Results or Outcomes: The experimental results enable the calculation of the standard molar enthalpies of formation in the gaseous state, at T = 298.15 K, for both compounds. The results are discussed in terms of structural and energetic contributions. The theoretically estimated gas-phase enthalpies of formation were calculated from high-level ab initio molecular orbital calculations at the G3 (MP2)//B3LYP level of theory. The computed values compare very well with the experimental results obtained in this work and show that the 2,5-dimethylbenzoxazole is enthalpically the most stable compound .

Synthetic Organic Chemistry

- Scientific Field: Synthetic Organic Chemistry

- Summary of the Application: 2,4-Dimethylbenzoxazole is a key structural unit present in a wide range of natural products. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- Methods of Application or Experimental Procedures: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results or Outcomes: The synthesis of benzoxazole via different pathways has seen a large upsurge. The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .

Medicinal Chemistry

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Benzimidazole and its derivatives, including 2,4-Dimethylbenzoxazole, are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .

- Methods of Application or Experimental Procedures: The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .

- Results or Outcomes: In view of their wide ranging activities, the synthesis of benzimidazoles and its derivatives have been a primary focus for synthetic chemistry communities .

Organic Synthesis

- Scientific Field: Organic Synthesis

- Summary of the Application: 2,4-Dimethylbenzoxazole has been used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

- Methods of Application or Experimental Procedures: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results or Outcomes: The synthesis of benzoxazole via different pathways has seen a large upsurge. The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .

Biological Applications

- Scientific Field: Biological Applications

- Summary of the Application: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc. They are also used as electrophosphorescent emitter in OLEDs .

- Methods of Application or Experimental Procedures: The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .

- Results or Outcomes: In view of their wide ranging activities, the synthesis of benzimidazoles and its derivatives have been a primary focus for synthetic chemistry communities .

Safety And Hazards

2,4-Dimethylbenzoxazole is for R&D use only and not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with Target Organs being the Respiratory system .

将来の方向性

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

特性

IUPAC Name |

2,4-dimethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTSBRUWOZVDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzoxazole | |

CAS RN |

72692-90-1 | |

| Record name | 2,4-Dimethylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072692901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXV3QFL3VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

This review attempts to present and discuss the current status of oxazoles and oxazolines relative to foods. Special emphasis is placed on their occurrences in foods, sensory …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)